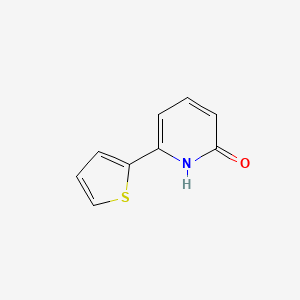

6-(Thiophen-2-yl)pyridin-2(1H)-one

説明

特性

IUPAC Name |

6-thiophen-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXVCXRBUVWISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671726 | |

| Record name | 6-(Thiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111114-71-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-chloropyridine with thiophene-2-boronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 6-(Thiophen-2-yl)pyridin-2(1H)-one are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.

化学反応の分析

Types of Reactions

6-(Thiophen-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene or pyridine derivatives.

科学的研究の応用

6-(Thiophen-2-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

作用機序

The mechanism of action of 6-(Thiophen-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and ion channels.

類似化合物との比較

Pyrimidinone Derivatives with Thiophen-2-yl Substituents

Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and pyrimidin-2-thiol (5a-d) () share the 6-(thiophen-2-yl) substituent but differ in their core heterocycle (pyrimidinone vs. pyridinone). Key differences include:

- Electronic Effects: The pyrimidinone core introduces additional nitrogen atoms, altering hydrogen-bonding capacity and aromaticity compared to pyridinone.

- Synthetic Routes: These derivatives are synthesized via condensation reactions of (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea or thiourea in ethanolic KOH .

Trifluoromethyl-Substituted Pyridinones

Compounds like 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one (4f) and 4-trifluoromethyl[2,4'-bipyridin]-6-ol (4l) () highlight the impact of electron-withdrawing groups (e.g., CF₃). Key comparisons:

- Synthesis : Method C (23–36% yield) vs. Method D (19–67% yield), with fluorinated substituents requiring specialized conditions.

- Structural Confirmation : X-ray diffraction confirmed planar geometries and hydrogen-bonding patterns in 4f and 4l .

- Bioactivity: Acute toxicity studies in rodents () and analgesic activity via thermal pain models (e.g., hot-plate test) suggest fluorinated pyridinones exhibit distinct pharmacological profiles compared to non-fluorinated analogs.

Tetrazole-Functionalized Pyridinones

6-(4-Nitrophenyl)-4-substituted-3-(1H-tetrazol-5-yl)pyridin-2(1H)-one derivatives (3a-3j) () demonstrate enhanced antimicrobial activity, attributed to the tetrazole moiety’s metabolic stability and hydrogen-bonding capacity.

Dihydropyrimidinone Analogs

Analogs such as 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines () combine pyridinone with chromene systems, expanding π-conjugation and bioactivity. These hybrids exhibit anticancer and anti-inflammatory properties, underscoring the versatility of pyridinone cores in drug design .

Antitumor Activity

4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) () was evaluated in Ehrlich ascites carcinoma (EAC) and Sarcoma-180 models:

- Efficacy : SK-25 (20–30 mg/kg) showed tumor growth inhibition comparable to 5-fluorouracil (20 mg/kg), with reduced toxicity in hematological and biochemical parameters .

- Toxicity: No significant organ weight changes or mortality at tested doses, suggesting a safer profile than fluorinated analogs ().

生物活性

6-(Thiophen-2-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure

The compound features a pyridine ring substituted with a thiophene moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 6-(thiophen-2-yl)pyridin-2(1H)-one as an anticancer agent. For instance, a derivative of this compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer).

Case Study: In Vitro Evaluation

In an investigation by , the compound exhibited significant cytotoxicity with an IC50 value of 1.95 μM against MiaPaCa-2 cell lines. The study also involved in vivo tests using Ehrlich ascites carcinoma models, demonstrating the compound's ability to inhibit tumor growth effectively.

Table 1: Anticancer Activity of 6-(Thiophen-2-yl)pyridin-2(1H)-one

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 48 hours |

| MiaPaCa-2 | 1.95 | 72 hours |

Antimicrobial Activity

The antimicrobial properties of 6-(thiophen-2-yl)pyridin-2(1H)-one derivatives have also been explored. A recent study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Case Study: Antimicrobial Evaluation

In a study evaluating various derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-donating groups enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(Thiophen-2-yl)pyridin-2(1H)-one | Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme linked to various cardiovascular diseases.

Mechanistic Studies

Research indicates that derivatives of pyridinones can effectively bind to the active site of sEH, leading to significant inhibition. For example, one study reported a derivative with an inhibition rate of up to 86% against sEH, suggesting its potential in treating hypertension and vascular inflammation .

Table 3: Inhibition Rates of Various Derivatives

| Compound | Inhibition Rate (%) |

|---|---|

| Derivative A | 86 |

| Derivative B | 75 |

| Derivative C | 65 |

Q & A

Q. How can computational tools aid in predicting the toxicity profile of this compound?

- ADMET prediction : Software like SwissADME or ProTox-II estimates hepatotoxicity, mutagenicity, and LD values. Thiophene-containing compounds often flag potential hepatotoxicity due to metabolic activation to reactive intermediates .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots and guide derivatization .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for 6-(thiophen-2-yl)pyridin-2(1H)-one?

- Material science : The compound’s conjugated π-system makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs). Thiophene-pyridinone hybrids exhibit tunable fluorescence with λ ≈ 400–450 nm .

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Ru, Pd) in catalytic systems. The pyridinone oxygen and thiophene sulfur provide dual coordination sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。